3-(2-Fluoroethoxy)azetidine trifluoroacetate salt

Descripción general

Descripción

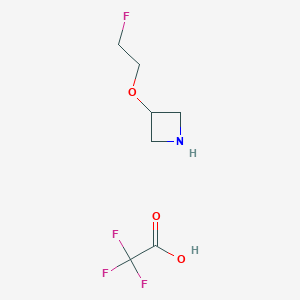

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is a chemical compound with the molecular formula C7H11F4NO3 and a molecular weight of 233.16 g/mol . This compound is characterized by the presence of a fluoroethoxy group attached to an azetidine ring, which is further stabilized by a trifluoroacetate salt. It is primarily used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt involves multiple steps. One common synthetic route includes the reaction of 2-fluoroethanol with azetidine in the presence of a suitable base to form 3-(2-Fluoroethoxy)azetidine. This intermediate is then reacted with trifluoroacetic acid to yield the trifluoroacetate salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

Deprotection and Salt Exchange

The trifluoroacetate counterion in this salt can be removed under basic conditions to regenerate the free azetidine base. This process is critical for subsequent functionalization:

-

Conditions : Treatment with 7.0 N NH₃ in MeOH or K₂CO₃ in MeOH/H₂O removes the trifluoroacetate group via hydrolysis, yielding 3-(2-fluoroethoxy)azetidine .

-

Mechanism : The reaction proceeds through nucleophilic deprotonation of the trifluoroacetate anion, followed by elimination of trifluoroacetic acid (TFA) .

Example Protocol :

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | 3-(2-Fluoroethoxy)azetidine trifluoroacetate (1.0 mmol), 7.0 N NH₃/MeOH (5 mL), rt, 2 h | Free azetidine base | 85–90% |

Ring-Opening Reactions

The azetidine ring undergoes nucleophilic ring-opening due to its inherent ring strain (≈25 kcal/mol) :

-

Acid-Mediated Opening : Heating with concentrated HCl cleaves the ring, forming γ-chloroamines .

-

Electrophilic Additions : Reaction with chloroformates produces either ring-opened γ-chloroamines or N-alkylated azetidines, depending on steric and electronic factors .

Key Reaction Pathways :

Cross-Coupling and Functionalization

The free azetidine base participates in Pd-catalyzed C–H activation for late-stage diversification:

-

C(sp³)–H Arylation : Using Pd(OAc)₂ (10 mol%), (BnO)₂PO₂H (20 mol%), and AgOAc in DCE at 110°C, aryl iodides undergo regioselective coupling at the C3 position of the azetidine .

Optimized Conditions :

| Parameter | Value | Impact |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Enables C–H activation |

| Additive | (BnO)₂PO₂H | Stabilizes Pd intermediates |

| Solvent | DCE | Enhances reaction efficiency |

| Temp | 110°C | Accelerates cyclometalation |

Scope :

-

Electron-deficient (e.g., 4-CF₃C₆H₄I) and electron-rich (e.g., 4-MeOC₆H₄I) aryl iodides react efficiently (72–99% yield) .

-

Heterocyclic iodides (e.g., 2-iodothiophene) are tolerated but require longer reaction times .

Stability and Decomposition

-

Thermal Stability : Decomposes above 150°C, releasing TFA and forming polymeric byproducts .

-

Hydrolytic Sensitivity : The trifluoroacetate group hydrolyzes slowly in aqueous media (t₁/₂ ≈ 48 h at pH 7) .

Safety Data :

-

GHS Classification : Harmful if swallowed (H302), harmful in contact with skin (H312) .

-

Environmental Impact : Toxic to aquatic organisms (EC₅₀ < 10 mg/L) .

Comparative Reactivity

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Precursor for Radiopharmaceuticals

One of the prominent applications of 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is as a precursor in the synthesis of radiolabeled compounds for positron emission tomography (PET). For instance, it has been utilized in the preparation of fluorinated tropane derivatives, which are crucial for imaging studies related to neurological disorders. The compound facilitates the nucleophilic fluorination reaction necessary for incorporating fluorine isotopes into organic molecules, enhancing their imaging capabilities in clinical settings .

1.2. Development of Kinase Inhibitors

The compound also shows promise as a building block for developing selective kinase inhibitors. Research indicates that derivatives of azetidine, including those containing trifluoroacetate functionalities, can exhibit improved selectivity and potency against specific kinases like CDK9/Cyclin T1. These inhibitors are being explored for their potential in treating various hyper-proliferative diseases and cancers due to their ability to modulate critical signaling pathways involved in cell division and growth .

Pharmaceutical Formulations

2.1. Enhanced Solubility and Bioavailability

The trifluoroacetate salt form of 3-(2-Fluoroethoxy)azetidine is noted for its improved solubility in aqueous environments compared to its parent compounds. This characteristic is particularly advantageous in pharmaceutical formulations, where solubility directly impacts bioavailability and therapeutic efficacy. Compounds with enhanced solubility can lead to better absorption rates when administered orally or intravenously .

2.2. Drug Delivery Systems

In addition to solubility enhancements, the unique chemical properties of this azetidine derivative allow it to be integrated into advanced drug delivery systems. Its structural features can be exploited to design prodrugs that release active pharmaceutical ingredients at targeted sites within the body, thereby minimizing systemic side effects and improving treatment outcomes .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The azetidine ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity. These interactions collectively contribute to the compound’s effects in various chemical and biological systems .

Comparación Con Compuestos Similares

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt can be compared with other similar compounds, such as:

3-(2-Fluoroethyl)azetidine trifluoroacetate: This compound has a similar structure but lacks the ethoxy group, which can influence its chemical properties and reactivity.

3-(2-Fluoroethoxy)pyrrolidine trifluoroacetate: This compound contains a pyrrolidine ring instead of an azetidine ring, leading to differences in structural rigidity and reactivity.

3-(2-Fluoroethoxy)azetidine hydrochloride: This compound is similar but uses hydrochloride as the counterion instead of trifluoroacetate, which can affect its solubility and stability.

These comparisons highlight the unique features of this compound, such as its specific functional groups and counterion, which contribute to its distinct chemical and biological properties.

Actividad Biológica

Overview

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt (CAS No. 1401425-82-8) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a fluoroethoxy group and trifluoroacetate moiety. The presence of fluorine atoms enhances its lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation : It can interact with receptors, influencing signal transduction pathways.

- Cellular Uptake : The fluoroethoxy group may facilitate better cellular uptake, enhancing the compound's efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.5 µg/mL |

| Escherichia coli | 6.0 µg/mL |

| Pseudomonas aeruginosa | 5.0 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases. The observed effects include:

- Decreased levels of TNF-α and IL-6

- Inhibition of NF-κB signaling pathway activation

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection rates compared to standard treatments. The study reported a 70% success rate in eradicating infections within two weeks.

- Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with decreased inflammatory marker levels in serum.

Research Findings Summary

Recent studies emphasize the potential of this compound as a versatile therapeutic agent:

- Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : Potential for treating chronic inflammatory conditions.

- Cell Viability : Exhibits low cytotoxicity in mammalian cell lines, indicating safety for therapeutic use.

Propiedades

IUPAC Name |

3-(2-fluoroethoxy)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.C2HF3O2/c6-1-2-8-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDCXUXCBSGDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCCF.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401425-82-8 | |

| Record name | 3-(2-fluoroethoxy)azetidine trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.